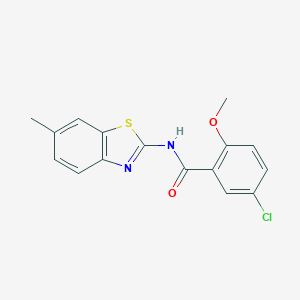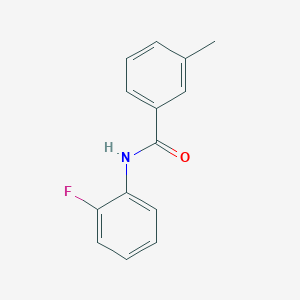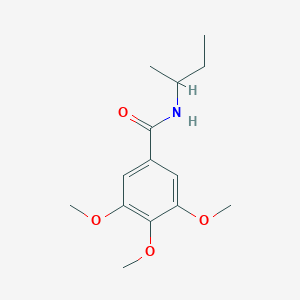![molecular formula C18H19N3O4S2 B291987 2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B291987.png)
2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-thienyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-thienyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-thienyl)ethanone is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways and cellular processes, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemical and Physiological Effects:
2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-thienyl)ethanone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-thienyl)ethanone in lab experiments is its potential therapeutic properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of 2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-thienyl)ethanone. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of neurodegenerative disorders. Another direction is to explore its potential use in combination with other compounds for the treatment of cancer. Additionally, more research is needed to understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-thienyl)ethanone can be synthesized using various methods. One such method involves the reaction of 4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(2-thienyl)ethanone in the presence of a base. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-thienyl)ethanone has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C18H19N3O4S2 |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
2-[[4-methyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C18H19N3O4S2/c1-21-17(11-8-13(23-2)16(25-4)14(9-11)24-3)19-20-18(21)27-10-12(22)15-6-5-7-26-15/h5-9H,10H2,1-4H3 |
Clave InChI |
LJYKTAFYPSZRGQ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=CS2)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CN1C(=NN=C1SCC(=O)C2=CC=CS2)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



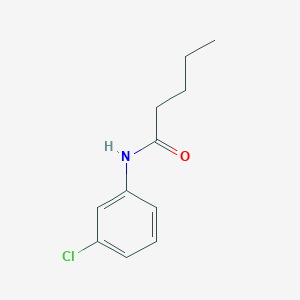
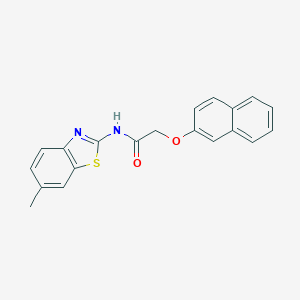






![N-{2-methyl-5-[(phenoxyacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B291919.png)
